Anthranilic acid, N-dimethylaminomethylene-, methyl ester
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Overview
Description
Preparation Methods
Osaterone acetate can be synthesized through multiple routes. One common method involves the dehydrogenation of 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione using 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane. This yields 17α-acetoxy-6-chloropregna-1,4,6-triene-3,20-trione, which is then oxidized with osmium tetroxide and sodium periodate in refluxing dioxane to produce 17α-acetoxy-6-chloro-1α-hydroxy-2-oxapregna-4,6-diene-3,20-dione. The final product is obtained by treating this compound with sodium borohydride and sodium bicarbonate in a methanol-tetrahydrofuran mixture .
Chemical Reactions Analysis
Osaterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like osmium tetroxide and sodium periodate.
Reduction: Sodium borohydride is commonly used to reduce osaterone acetate.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom at the 6-position.
Common reagents used in these reactions include 2,3-dichloro-5,6-dicyanobenzoquinone, osmium tetroxide, sodium periodate, sodium borohydride, and sodium bicarbonate. Major products formed from these reactions include various hydroxylated and oxidized derivatives of osaterone acetate .
Scientific Research Applications
Osaterone acetate has several scientific research applications:
Mechanism of Action
Osaterone acetate exerts its effects by acting as an antagonist of the androgen receptor, thereby blocking the biological activity of androgens like testosterone and dihydrotestosterone. It also functions as an agonist of the progesterone receptor, mimicking the effects of natural progestogens . This dual action helps reduce the size of the prostate and alleviate symptoms of benign prostatic hyperplasia in dogs .
Comparison with Similar Compounds
Osaterone acetate is similar to other steroidal antiandrogens and progestogens, such as chlormadinone acetate and delmadinone acetate. osaterone acetate is unique in its minimal estrogenic and androgenic activities, making it particularly suitable for veterinary applications . Other similar compounds include:
Chlormadinone Acetate: Another steroidal antiandrogen and progestogen used in veterinary medicine.
Delmadinone Acetate: A steroidal antiandrogen with similar applications but different pharmacokinetic properties.
Osaterone acetate stands out due to its specific receptor interactions and favorable safety profile in veterinary use .
Properties
CAS No. |
113290-32-7 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(dimethylaminomethylideneamino)benzoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)8-12-10-7-5-4-6-9(10)11(14)15-3/h4-8H,1-3H3 |
InChI Key |
OWQMAKRMHORJCK-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
Synonyms |
Benzoic acid, 2-[[(dimethylamino)methylene]amino]-, methyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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